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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals: An Objective Performance

Review of the Investigational Anti-TNFR2 Antibody, BI-1808, Against Published Data for Select

Cancers.

This guide provides a comprehensive performance comparison of BI-1808, a first-in-class anti-

Tumor Necrosis Factor Receptor 2 (TNFR2) monoclonal antibody, against established and

investigational therapies for Cutaneous T-Cell Lymphoma (CTCL) and advanced solid tumors.

The data presented is collated from publicly available clinical trial results and scientific

publications, offering a detailed overview for researchers, scientists, and drug development

professionals.

Executive Summary
BI-1808 is an investigational human IgG1 monoclonal antibody designed to block the

interaction of TNFR2 with its ligand, TNF-α. This mechanism of action is intended to lead to the

depletion of intratumoral regulatory T cells (Tregs) and the expansion of CD8+ T cells, thereby

enhancing the body's anti-tumor immune response. Clinical trial data has shown promising

single-agent activity and a favorable safety profile for BI-1808 in heavily pretreated patient

populations. This guide will delve into the specifics of its performance in comparison to other

therapeutic agents.

Performance Data in Cutaneous T-Cell Lymphoma
(CTCL)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1664460?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The most robust data for BI-1808's efficacy comes from the ongoing Phase 1/2a clinical trial

(NCT04752826), particularly in patients with relapsed or refractory CTCL, including Mycosis

Fungoides (MF) and Sézary Syndrome (SS). Below is a comparative summary of BI-1808's

performance against two approved targeted therapies for this indication: mogamulizumab and

brentuximab vedotin.
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Metric
BI-1808

(Monotherapy)

Mogamulizuma

b

Brentuximab

Vedotin

Physician's

Choice

(Methotrexate

or Bexarotene)

Trial
NCT04752826

(Phase 2a)

MAVORIC

(Phase 3)[1]

ALCANZA

(Phase 3)[2][3]

ALCANZA

(Phase 3)[2][3]

Patient

Population

Relapsed/Refract

ory CTCL

Relapsed/Refract

ory MF/SS

CD30-

Expressing

MF/pcALCL

CD30-

Expressing

MF/pcALCL

Objective

Response Rate

(ORR)

46% (6/13

evaluable

patients)

28%[1][4] 56.3% 12.5%[3]

Complete

Response (CR)

1/13 (Sézary

Syndrome

patient)

Not explicitly

stated in

summary

17.2%[2] 1.6%[2]

Partial Response

(PR)

5/13 (4 MF, 1

SS)

Not explicitly

stated in

summary

Not explicitly

stated in

summary

Not explicitly

stated in

summary

Disease Control

Rate (DCR)

92% (12/13

evaluable

patients)

Not explicitly

stated in

summary

Not explicitly

stated in

summary

Not explicitly

stated in

summary

Progression-Free

Survival (PFS)
Not yet reported 7.7 months[4] 16.7 months[2][5] 3.5 months[2][5]

Key Adverse

Events (Grade

≥3)

No Grade 3 or

higher related

AEs reported

Not detailed in

summary

Peripheral

Neuropathy

(Grade 3: 6

patients)[2]

Not detailed in

summary

Performance Data in Advanced Solid Tumors
BI-1808 is also being evaluated in patients with various advanced solid malignancies who have

progressed on standard therapies. The data is still emerging, but early results show single-
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agent activity. Below is a summary of available data for BI-1808 and other third-line treatment

options for advanced solid tumors. It is important to note that these are not head-to-head

comparisons and patient populations may vary across trials.

Metric
BI-1808

(Monotherapy)

Pembrolizumab

(Monotherapy)
Regorafenib

Trifluridine/Tipir

acil (FTD/TPI)

Trial
NCT04752826

(Phase 1/2a)

KEYNOTE-028 &

KEYNOTE-158

(Pooled Analysis)

[6]

CORRECT &

CONCUR
RECOURSE

Patient

Population

Advanced Solid

Malignancies

(heavily

pretreated)

Extensive-Stage

Small Cell Lung

Cancer (3rd line

or later)[6]

Metastatic

Colorectal

Cancer (mCRC)

(3rd line)[7][8]

Metastatic

Colorectal

Cancer (mCRC)

(3rd line)

Objective

Response Rate

(ORR)

1 iPR out of 20

evaluable

patients

(metastatic

GIST)

19%[6]
~1%

(monotherapy)

~1.6%

(monotherapy)

Disease Control

Rate (DCR)

6 patients with

Stable Disease

(SD)

37% (ORR + SD)

Not explicitly

stated in

summary

Not explicitly

stated in

summary

Overall Survival

(OS)
Not yet reported

Median: 7.7

months[6]

Median: 6.4 - 8.8

months[7][9]

Median: 7.1

months[10]

Progression-Free

Survival (PFS)
Not yet reported

Median: 2.0

months[6]

Median: 1.9 - 3.2

months[7]

Median: 2.0

months

Key Adverse

Events (Grade

≥3)

No Grade 3/4

related AEs

reported in

monotherapy

arm

Not detailed in

summary

Hand-foot skin

reaction, fatigue,

diarrhea,

hypertension

Neutropenia,

nausea,

vomiting,

diarrhea
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Experimental Protocols
BI-1808 Phase 1/2a Clinical Trial (NCT04752826)
This is a multicenter, open-label, first-in-human study evaluating the safety, tolerability, and

preliminary efficacy of BI-1808 as a single agent and in combination with pembrolizumab in

patients with advanced malignancies who have progressed on standard therapy.[11][12]

Phase 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) of BI-

1808 as a monotherapy and in combination with pembrolizumab.[11][13]

Phase 2a (Dose Expansion): To assess the anti-tumor activity of BI-1808 at the RP2D in

specific cohorts, including CTCL and various solid tumors.[13]

Key Inclusion Criteria: Patients with histologically confirmed advanced malignancies who are

intolerant of, refuse, or are not eligible for standard anticancer therapy, and have at least one

measurable lesion.[11]

Key Exclusion Criteria: Active CNS metastases, prior treatment with a TNFR2 agonist, and

receipt of chemotherapy or immunotherapy within 4 weeks of the first dose of BI-1808.[11]

Primary Endpoints: Incidence of dose-limiting toxicities (DLTs) and treatment-emergent

adverse events (TEAEs).

Secondary Endpoints: Objective response rate (ORR), duration of response (DOR), disease

control rate (DCR), and progression-free survival (PFS).

Signaling Pathways and Mechanisms of Action
BI-1808 Signaling Pathway
BI-1808 targets TNFR2, which is highly expressed on regulatory T cells (Tregs) within the

tumor microenvironment. By blocking the binding of TNF-α to TNFR2, BI-1808 is designed to

deplete these immunosuppressive Tregs and promote the expansion and activation of cytotoxic

CD8+ T cells, leading to an enhanced anti-tumor immune response.
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Caption: Mechanism of action of BI-1808 in the tumor microenvironment.

Mogamulizumab Signaling Pathway
Mogamulizumab is a monoclonal antibody that targets C-C chemokine receptor 4 (CCR4), a

receptor expressed on the surface of malignant T cells in certain lymphomas. By binding to

CCR4, mogamulizumab is thought to induce antibody-dependent cell-mediated cytotoxicity

(ADCC), leading to the destruction of tumor cells.[14][15][16][17]
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Caption: Mechanism of action of Mogamulizumab leading to ADCC.

Brentuximab Vedotin Experimental Workflow
Brentuximab vedotin is an antibody-drug conjugate (ADC) that targets the CD30 protein, which

is often found on the surface of lymphoma cells. The antibody component delivers a potent

cytotoxic agent, monomethyl auristatin E (MMAE), directly to the cancer cells.[18][19][20][21]
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Caption: Experimental workflow of Brentuximab Vedotin.

Need Custom Synthesis?
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References

1. cancernetwork.com [cancernetwork.com]

2. Randomized phase 3 ALCANZA study of brentuximab vedotin vs physician's choice in
cutaneous T-cell lymphoma: final data - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Results of the phase III ALCANZA trial – brentuximab vedotin found to be superior
compared to methotrexate or bexarotene in patients with R/R CD30+ Cutaneous T-Cell
Lymphoma [lymphomahub.com]

4. tandfonline.com [tandfonline.com]

5. The ASCO Post [ascopost.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1664460?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664460?utm_src=pdf-custom-synthesis
https://www.cancernetwork.com/view/mogamulizumab-approved-two-rare-types-cutaneous-t-cell-lymphoma
https://pubmed.ncbi.nlm.nih.gov/34507350/
https://pubmed.ncbi.nlm.nih.gov/34507350/
https://lymphomahub.com/medical-information/results-of-the-phase-iii-alcanza-trial-brentuximab-vedotin-found-to-be-superior-compared-to-methotrexate-or-bexarotene-in-patients-with-rr-cd30-cutaneous-t-cell-lymphoma
https://lymphomahub.com/medical-information/results-of-the-phase-iii-alcanza-trial-brentuximab-vedotin-found-to-be-superior-compared-to-methotrexate-or-bexarotene-in-patients-with-rr-cd30-cutaneous-t-cell-lymphoma
https://lymphomahub.com/medical-information/results-of-the-phase-iii-alcanza-trial-brentuximab-vedotin-found-to-be-superior-compared-to-methotrexate-or-bexarotene-in-patients-with-rr-cd30-cutaneous-t-cell-lymphoma
https://www.tandfonline.com/doi/full/10.2147/OTT.S165615
https://ascopost.com/News/60198
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Pembrolizumab as Third-Line Option for Extensive-Stage SCLC - The ASCO Post
[ascopost.com]

7. Efficacy and safety of regorafenib in the treatment of metastatic colorectal cancer: a
retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

8. targetedonc.com [targetedonc.com]

9. Regorafenib therapy as a third-line treatment for metastatic colorectal cancer: A single
center long term experience - PMC [pmc.ncbi.nlm.nih.gov]

10. Efficacy and Safety of Trifluridine/Tipiracil-Containing Combinations in Colorectal Cancer
and Other Advanced Solid Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

11. ClinicalTrials.gov [clinicaltrials.gov]

12. hra.nhs.uk [hra.nhs.uk]

13. researchgate.net [researchgate.net]

14. go.drugbank.com [go.drugbank.com]

15. assaygenie.com [assaygenie.com]

16. What is the mechanism of Mogamulizumab-KPKC? [synapse.patsnap.com]

17. Mogamulizumab - NCI [dctd.cancer.gov]

18. researchgate.net [researchgate.net]

19. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]

20. aacrjournals.org [aacrjournals.org]

21. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Benchmarking BI-1808: A Comparative Analysis in
Oncology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664460#benchmarking-os-1808-performance-
against-published-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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